3-Ethynyl-5-iodobenzoicacid
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Overview
Description
3-ethynyl-5-iodobenzoic acid: is an organic compound with the molecular formula C9H5IO2 It is characterized by the presence of an ethynyl group at the third position and an iodine atom at the fifth position on a benzoic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethynyl-5-iodobenzoic acid typically involves the following steps:
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 3-ethynyl-5-iodobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Sonogashira coupling, forming carbon-carbon bonds with other organic molecules.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as nitric acid for iodination.
Reducing Agents: For reduction reactions.
Major Products:
Substituted Benzoic Acids: Resulting from substitution reactions.
Coupled Products: Formed through coupling reactions with other organic molecules.
Scientific Research Applications
Chemistry: 3-ethynyl-5-iodobenzoic acid is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology and Medicine:
Industry: In the industrial sector, 3-ethynyl-5-iodobenzoic acid can be used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-ethynyl-5-iodobenzoic acid largely depends on the specific reactions it undergoes. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the ethynyl group and the aryl halide, enabling the transfer of the ethynyl group to the aromatic ring .
Comparison with Similar Compounds
3-ethynylbenzoic acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-iodobenzoic acid: Lacks the ethynyl group, limiting its use in coupling reactions.
Uniqueness: 3-ethynyl-5-iodobenzoic acid is unique due to the presence of both the ethynyl and iodine substituents, which confer distinct reactivity and versatility in synthetic applications.
Properties
IUPAC Name |
3-ethynyl-5-iodobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5IO2/c1-2-6-3-7(9(11)12)5-8(10)4-6/h1,3-5H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWSZTBPADESDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC(=C1)I)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5IO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.04 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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